(S,S)-Reboxetine, also known as (S,S)-reboxetine, is a single enantiomer of the racemic drug Reboxetine. It is classified as a selective norepinephrine reuptake inhibitor (NRI) [, , , , , , , , , ], exhibiting a higher potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT) [, ]. While Reboxetine is marketed as a racemic mixture for the treatment of depression, (S,S)-Reboxetine has shown promise in research exploring its potential for treating conditions like neuropathic pain, fibromyalgia, and stress urinary incontinence [, , , , , , , ].
Several synthetic routes have been developed to produce (S,S)-Reboxetine enantioselectively, providing alternatives to the inefficient resolution of the racemate []. Key strategies include:
(S,S)-Reboxetine possesses two chiral centers, resulting in four possible stereoisomers [, , , ]. The (S,S) configuration is crucial for its selective binding to NET [, , , ]. Structural features that contribute to its biological activity include the morpholine ring, the benzhydryl ether side chain, and the phenoxy substituent.
(S,S)-Reboxetine functions as a selective norepinephrine reuptake inhibitor by binding to NET and preventing the reuptake of norepinephrine from the synapse [, , , ]. This leads to an increase in extracellular norepinephrine levels, enhancing noradrenergic signaling in the central and peripheral nervous systems [, , , ]. The selectivity for NET over SERT contributes to its distinct pharmacological profile compared to other monoamine reuptake inhibitors [, ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6